4-Ethyl-6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one
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Description
Quinoline and benzoxazinone are both heterocyclic compounds that are often found in various pharmaceuticals due to their diverse biological activities . Quinoline derivatives are known for their antiviral, anticancer, antioxidant, and antimicrobial activities . Benzoxazinones, on the other hand, are known for their anti-inflammatory, analgesic, and antipyretic properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it’s subjected. Quinoline and benzoxazinone derivatives are known to undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Mechanism of Action
Future Directions
Given the diverse biological activities of quinoline and benzoxazinone derivatives, this compound could potentially be of interest in the development of new pharmaceuticals. Future research could involve testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .
Properties
IUPAC Name |
4-ethyl-6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-23-17-11-15(7-9-19(17)26-12-21(23)25)18(24)13-27-20-10-8-14-5-3-4-6-16(14)22-20/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUXVZRNTRLDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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